molecular formula C12H10N2O5 B3002748 1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2219371-76-1

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B3002748
CAS RN: 2219371-76-1
M. Wt: 262.221
InChI Key: RFLFSLZAWQEXIC-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CTPC) is a small molecule that has been extensively studied for its potential applications in scientific research. CTPC belongs to the class of pyridazine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In

Scientific Research Applications

Chemical Synthesis and Derivatives

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a complex organic compound, plays a pivotal role in various chemical synthesis processes. For instance, it is involved in the acid hydrolysis of related tetrahydropyridazine compounds, leading to the formation of several derivatives, such as dihydropyridazines and phenylazides, as demonstrated in a study by Schantl (1977) Schantl, J. (1977). Additionally, Gein et al. (2009) explored the synthesis of methyl esters of similar tetrahydropyrimidine compounds, highlighting the versatile nature of these chemical structures Gein, V. L., Krylova, I. V., Tsypliakova, E. P., Gaifullina, A. R., Varkentin, L. I., & Vakhrin, M. I. (2009).

Application in Multicomponent Reactions

The compound is also utilized in multicomponent reactions (MCRs). Illgen et al. (2004) described a novel three-component, one-pot condensation method involving derivatives of this compound, showcasing its application in efficient and diverse organic syntheses Illgen, K., Nerdinger, S., Fuchs, T., Friedrich, C., Weber, L., & Herdtweck, E. (2004).

Formation of Various Organic Derivatives

Further, its reactivity has been explored in various studies, such as the unexpected transformation of similar compounds under specific conditions, leading to the formation of diverse organic derivatives with potential applications in different fields, as investigated by Anusevičius et al. (2014) Anusevičius, K., Mickevičius, V., Belyakov, S., Šiugždaitė, J., & Kantminienė, K. (2014).

Role in Organocatalysis

The role of related compounds in organocatalytic processes has also been explored. Kalch et al. (2010) investigated the use of tetrahydropyridazines in organocatalysis, providing insights into their potential application in catalytic processes and synthesis Kalch, D., Youcef, R. A., Moreau, X., Thomassigny, C., & Greck, C. (2010).

properties

IUPAC Name

1-(3-carboxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-10-5-4-9(12(18)19)13-14(10)8-3-1-2-7(6-8)11(16)17/h1-3,6H,4-5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFSLZAWQEXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

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